

Unambiguous Structure Determination of Dichloro[2.2]paracyclophane Isomers via Spectroscopic Analysis

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Compound of Interest

Compound Name: *Dichloro-[2,2]-paracyclophane*

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A comparative guide for researchers, scientists, and drug development professionals on the application of spectroscopic techniques to differentiate and confirm the precise structure of dichlorinated [2.2]paracyclophane isomers. This guide provides a detailed comparison of spectroscopic data and outlines the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The unique strained ring system and resulting planar chirality of [2.2]paracyclophane and its derivatives make them valuable scaffolds in materials science and medicinal chemistry. The introduction of substituents, such as chlorine atoms, onto the aromatic decks can lead to various constitutional isomers with distinct physical, chemical, and biological properties. Consequently, the unambiguous determination of the substitution pattern is of paramount importance. This guide focuses on the spectroscopic analysis of dichloro[2.2]paracyclophane, presenting a comparative analysis of its isomers to aid in their structural confirmation.

Comparative Spectroscopic Data

The differentiation between various dichloro[2.2]paracyclophane isomers, such as the pseudo-para (4,13-dichloro) and pseudo-ortho (4,7-dichloro) isomers, relies on subtle but significant differences in their spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for two representative isomers. For comparative purposes, data for a dibromo[2.2]paracyclophane is also included to illustrate the effect of the halogen substituent.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methylene Protons
4,13-dichloro[2.2]paracyclophe	6.50-7.20 (m)	2.80-3.50 (m)
4,7-dichloro[2.2]paracyclophe	6.45-7.15 (m)	2.75-3.45 (m)
Dibromo[2.2]paracyclophe	7.15 (dd, $J = 7.9, 1.8$ Hz, 2H), 6.51 (d, $J = 1.6$ Hz, 2H), 6.44 (d, $J = 7.9$ Hz, 2H)[1]	3.50 (ddd, $J = 11.6, 9.2, 2.5$ Hz, 2H), 3.19-3.12 (m, 2H), 2.98-2.81 (m, 4H)[1]

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons	Methylene Carbons
4,13-dichloro[2.2]paracyclophe	~127-142	~33-36
4,7-dichloro[2.2]paracyclophe	~126-141	~32-35
Dibromo[2.2]paracyclophe	141.3, 138.7, 137.5, 134.3, 128.4, 126.9[1]	35.5, 33.0[1]

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm^{-1})

Compound	C-H (aromatic) stretch	C-H (aliphatic) stretch	C-Cl stretch
Dichloro[2.2]paracyclophane (general)	~3100-3000	~2960-2850	~800-600
Dibromo[2.2]paracyclophane (general)	~3100-3000	~2960-2850	Not Applicable

Table 4: Mass Spectrometry (MS) Data (m/z values)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Dichloro[2.2]paracyclophane (C ₁₆ H ₁₄ Cl ₂)	276/278/280 (isotope pattern)	Varies with isomer
1,2-Dichlor[2.2]paracyclophane-1-en (C ₁₆ H ₁₂ Cl ₂)	274/276/278 (isotope pattern) [2]	Not specified
Dibromo[2.2]paracyclophane (C ₁₆ H ₁₄ Br ₂)	364/366/368 (isotope pattern) [1]	182/184[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dichloro[2.2]paracyclophane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3][4]
- Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[3]
- ¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the aromatic and methylene protons. The substitution pattern on the aromatic rings directly influences the chemical shifts and splitting patterns of the aromatic protons due to changes in the electronic environment and through-space interactions.
- ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number of unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the chlorine substituents.

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.[4]

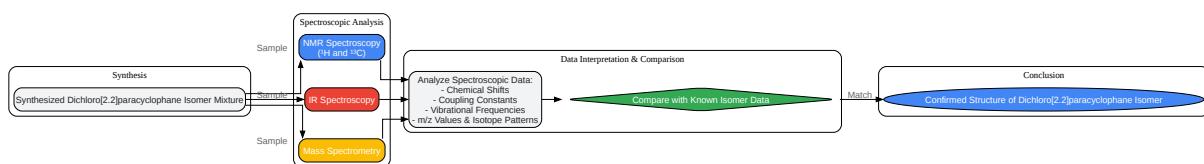
- Sample Preparation: Solid samples can be analyzed directly using an ATR accessory, or prepared as KBr pellets.
- Analysis: The IR spectrum provides information about the functional groups present in the molecule. For dichloro[2.2]paracyclophane, key absorptions include the C-H stretching vibrations for the aromatic and aliphatic protons, and the C-Cl stretching vibrations. The position of the C-Cl stretch can provide clues about the substitution pattern.

Mass Spectrometry (MS)

- Instrumentation: Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[\[1\]](#)[\[5\]](#)
- Analysis: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The characteristic isotopic pattern of chlorine ($^{35}\text{Cl}:\text{Cl}^{37}$ ratio of approximately 3:1) will be evident in the molecular ion peak and any chlorine-containing fragments, aiding in the confirmation of the presence and number of chlorine atoms. The fragmentation pattern can also differ between isomers, providing further structural information.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of a dichloro[2.2]paracyclophane sample.



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Caption: Workflow for Spectroscopic Structure Confirmation.

By systematically applying these spectroscopic techniques and carefully comparing the acquired data with established values for known isomers, researchers can confidently determine the precise structure of their synthesized dichloro[2.2]paracyclophane compounds. This rigorous analytical approach is essential for ensuring the purity and correct isomeric form of these important molecules for their intended applications.

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